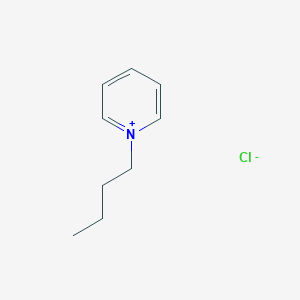
1-Butylpyridinium Chloride
Vue d'ensemble
Description
1-Butylpyridinium chloride is a quaternary amine organic compound, known for its solvent properties in ionic liquids. It has been studied for various applications, including catalysis, organic synthesis, and material science, due to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of 1-Butylpyridinium chloride can involve reactions between pyridine and 1-butyl chloride under specific conditions to achieve high purity and conversion rates. For instance, Moosavi-Zare et al. (2013) detailed the design and characterization of a novel ionic liquid, including 1-sulfopyridinium chloride, emphasizing its synthesis and application in catalysis (Moosavi‐Zare et al., 2013). Additionally, Li-li (2009) focused on the synthesis and characterization of N-butylpyridinium chloride, providing insights into its chemical structure and properties (Ma Li-li, 2009).
Molecular Structure Analysis
The molecular and crystal structure of related compounds like 1-dodecylpyridinium chloride monohydrate has been determined, revealing insights into the arrangement of hydrocarbon chains and the conformation of the pyridine ring (Kulthida Vongbupnimit et al., 1995). This research aids in understanding the structural characteristics of pyridinium-based ionic liquids.
Chemical Reactions and Properties
Gale and Osteryoung (1979) investigated the solvent acid-base properties of aluminum chloride-1-butylpyridinium chloride mixtures, shedding light on the chemical reactions and equilibrium constants within these systems (R. J. Gale et al., 1979). Such studies contribute to understanding the chemical behavior and reactivity of 1-butylpyridinium chloride in various applications.
Physical Properties Analysis
The physical properties, including density, speed of sound, refractive index, and viscosity of 1-butylpyridinium-based ionic liquids, have been thoroughly investigated to understand their behavior and potential applications. Bandrés et al. (2009) performed a comprehensive thermophysical study of 1-butyl-2-methylpyridinium tetrafluoroborate, highlighting the effects of positional isomeric cationic structures on properties (I. Bandrés et al., 2009).
Chemical Properties Analysis
Research on 1-butylpyridinium chloride often focuses on its chemical properties, such as its role in catalysis, reactivity, and interaction with other chemicals. For example, 1-butyl-3-methylpyridinium tribromide has been identified as an efficient reagent for the bromination of anilines and phenols, showcasing the versatility and chemical utility of the 1-butylpyridinium ion (S. P. Borikar et al., 2009).
Applications De Recherche Scientifique
Ionic Liquids for Clean Technology : It's utilized as a solvent in clean synthesis and catalytic processes, particularly for clean technology applications (Seddon, 1997).
Fluorescence Studies for Concentration Determination : Employed in fluorescence studies for precise monitoring of its concentration in aqueous solutions, crucial for high yields in catalyzed chemical processes (Cancilla et al., 2014).
Potentiometric Investigation in Mixtures : Studied for its solvent acid-base properties in aluminum chloride-1-butylpyridinium chloride mixtures (Gale & Osteryoung, 1979).
Room‐Temperature Ionic Liquids for Catalysis : Used in room-temperature chloroaluminate(III) ionic liquids for catalytic processes relevant to clean technology (Seddon, 1997).
Polymer Electrolytes with High Ionic Conductivity : Integrated into polymer electrolytes for high conductivity in electrochemical applications (Watanabe et al., 1995).
Ionic Liquids for Environmental and Toxicological Studies : Investigated for its potential as an environmentally benign solvent and for toxicity testing (Rogers & Voth, 2007).
Raman Spectra in Molten Aluminum Chloride Mixtures : Analyzed for its Raman spectra in molten aluminum chloride systems at ambient temperatures (Gale, Gilbert, & Osteryoung, 1978).
Weak Anion-Cation Interactions in Ionic Liquid Ion Pairs : Explored for understanding the structure, nature of interaction, and properties in certain pyridinium-based ionic liquid ion pairs (Joseph et al., 2018).
Aggregation Behavior in Aqueous Solutions : Studied for its self-aggregation properties in aqueous solutions (Singh & Kumar, 2007).
Thermal Behavior in Mixtures with Halides : Investigated for its thermal behavior in mixtures with different halides to understand multi-ion systems (Stolarska et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1-butylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKOASTYJWUQJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1031462 | |
| Record name | N-Butylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpyridinium Chloride | |
CAS RN |
1124-64-7 | |
| Record name | Butylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Butylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYLPYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8M63J351A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

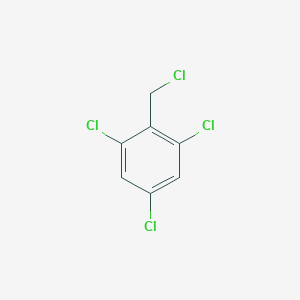
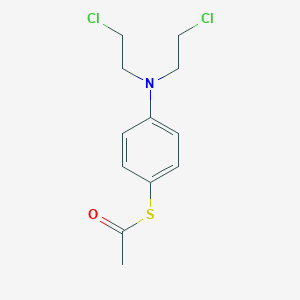
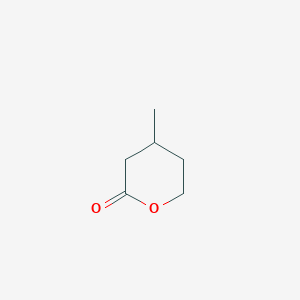
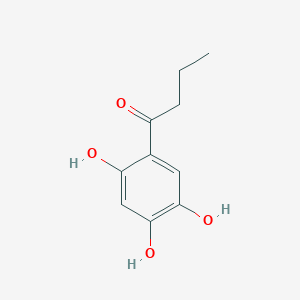
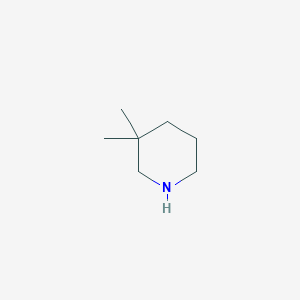
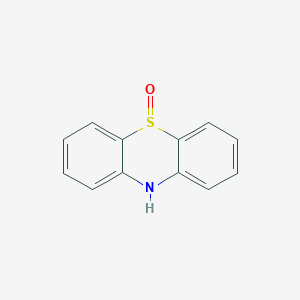
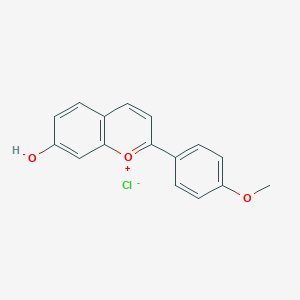
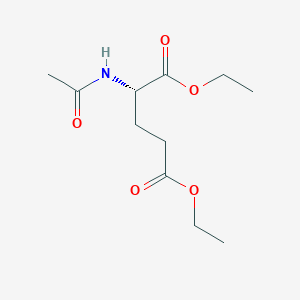
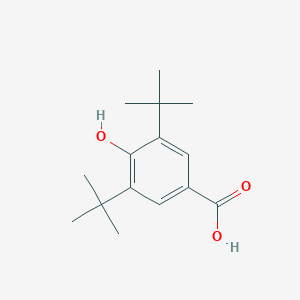
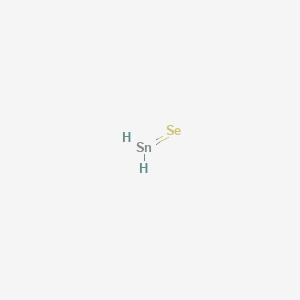
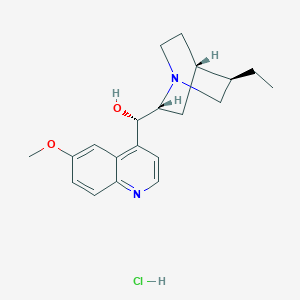
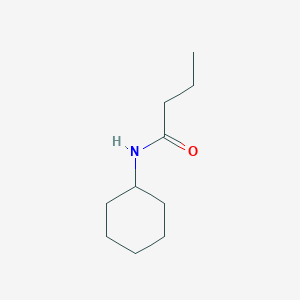
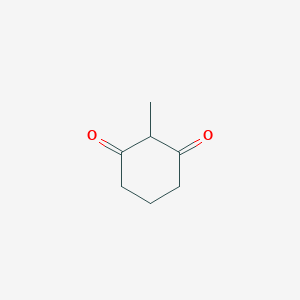
![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)